3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide
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Overview
Description
3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide is a synthetic organic compound that features a piperidine ring, an acetyl group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through cyclization reactions involving appropriate precursors.
Acetylation: The piperidine ring is acetylated using acetic anhydride or acetyl chloride under basic conditions.
Coupling with Benzamide: The acetylated piperidine is then coupled with N-phenylbenzamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed.
Chemical Reactions Analysis
Types of Reactions
3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogens.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(1-Acetyl-piperidin-4-yl)-3-adamantan-1-yl-urea: A potent soluble epoxide hydrolase inhibitor.
6-[(1-Acetylpiperidin-4-yl)amino]-N-[(2R)-2-hydroxy-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]pyrimidine-4-carboxamide: A compound with potential pharmaceutical applications.
Uniqueness
3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
919118-87-9 |
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Molecular Formula |
C20H23N3O2 |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
3-[(1-acetylpiperidin-4-yl)amino]-N-phenylbenzamide |
InChI |
InChI=1S/C20H23N3O2/c1-15(24)23-12-10-18(11-13-23)21-19-9-5-6-16(14-19)20(25)22-17-7-3-2-4-8-17/h2-9,14,18,21H,10-13H2,1H3,(H,22,25) |
InChI Key |
BYMFISIQICPDJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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